5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole
Overview
Description
5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole is a synthetic organic compound that has been used in scientific research for its potential applications in drug development, chemical synthesis, and other areas. It is a member of the thiazole family, which includes compounds with a thiazole ring in their structure. This compound has a wide range of properties, such as antimicrobial, antifungal, and antioxidant activities. It has also been studied for its ability to modulate the activity of enzymes involved in metabolic pathways.
Scientific Research Applications
Antimicrobial and Antimycobacterial Activity
- A study by Nural et al. (2018) discussed the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, highlighting their interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv. This suggests potential applications of these compounds in developing new antimycobacterial agents (Nural et al., 2018).
- Another research by Belveren et al. (2017) synthesized functionalized 2-(pyrrolidin-1-yl)thiazole frameworks demonstrating significant antibacterial and antimycobacterial activity, indicating their potential as therapeutic agents in this domain (Belveren et al., 2017).
Anticancer Potential
- A study conducted by Ivasechko et al. (2022) on novel pyridine-thiazole hybrid molecules, including derivatives of 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole, revealed high antiproliferative activity against various cancer cell lines, suggesting their potential use as anticancer agents (Ivasechko et al., 2022).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) described the synthesis of new zinc phthalocyanine derivatives substituted with thiazole-based groups, demonstrating their usefulness in photodynamic therapy, particularly due to their high singlet oxygen quantum yield. This suggests a potential application in treating cancer (Pişkin et al., 2020).
Photovoltaic Devices
- Research by Lee et al. (2010) on conjugated main-chain polymers containing thiazole units exhibited promising properties for use in organic photovoltaic cells. This highlights an application in renewable energy technology (Lee et al., 2010).
Chemical Reactivity and Synthesis of Heterocycles
- Studies like those by Tverdokhlebov et al. (2006) and Bakavoli et al. (2006) have focused on the synthesis and chemical reactivity of thiazole derivatives, indicating their significant role in the development of novel heterocyclic compounds, which are crucial in various chemical synthesis processes (Tverdokhlebov et al., 2006), (Bakavoli et al., 2006).
properties
IUPAC Name |
5-bromo-4-methyl-2-(1-methylsulfonylpyrrolidin-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S2/c1-6-8(10)15-9(11-6)7-4-3-5-12(7)16(2,13)14/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQOVDNCVTIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2S(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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